molecular formula C21H30NO4+ B1205263 Butylscopolamine CAS No. 7182-53-8

Butylscopolamine

Cat. No. B1205263
CAS RN: 7182-53-8
M. Wt: 360.5 g/mol
InChI Key: YBCNXCRZPWQOBR-MWGADRMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butylscopolamine is a carboxylic ester resulting from the formal condensation of the carboxy group of (2S)-3-hydroxy-2-phenylpropanoic acid with the hydroxy group of (2R,4S,5S,7s)-9-butyl-7-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane. It has a role as a muscarinic antagonist and an antispasmodic drug. It is a carboxylic ester, an epoxide, a quaternary ammonium ion and a tropane alkaloid.
Butylscopolamine is a peripherally acting antimuscarinic, anticholinergic agent. It is used to treat pain and discomfort caused by abdominal cramps, menstrual cramps, or other spasmodic activity in the digestive system. It is also effective at preventing bladder spasms. It is not a pain medication in the normal sense, since it does not directly affect pain, but rather works to prevent painful cramps and spasms from occurring. It is on the WHO Model List of Essential Medicines, the most important medications needed in a basic health system.
Antimuscarinic quaternary ammonium derivative of scopolamine used to treat cramps in gastrointestinal, urinary, uterine, and biliary tracts, and to facilitate radiologic visualization of the gastrointestinal tract.

Scientific Research Applications

Impact on Sphincter of Oddi Motility

Butylscopolamine, known for its gut motility suppression properties, has been studied for its effects on the sphincter of Oddi. Research shows that intravenous administration significantly reduces the contraction frequency and amplitude of the sphincter of Oddi, facilitating easier intubation of the papilla during endoscopic retrograde cholangiopancreatography (ERCP) procedures (Allescher et al., 1990).

Efficacy in MRI Imaging for Prostate Cancer

Butylscopolamine has been evaluated for its efficacy in improving magnetic resonance imaging (MRI) quality in prostate cancer patients. It assists in better detection of small gold markers and prostate outline during MRI, which is essential for intensity-modulated radiotherapy planning (Tanaka et al., 2017).

Treatment of Catheter-Related Bladder Discomfort

Studies indicate that butylscopolamine, a peripheral antimuscarinic agent, is effective in treating catheter-related bladder discomfort (CRBD) post-urological surgeries. It significantly reduces CRBD severity and the need for rescue analgesics, without adverse effects (Ryu et al., 2013).

Pharmacokinetics in Animals

Research on greyhound dogs suggests that orally administered butylscopolamine, commonly used by trainers to treat functional urethral obstruction, shows limited drug absorption. This indicates that its use in such scenarios is unjustified due to poor absorption (Morris et al., 2018).

Role in Forensic and Medical Studies

Butylscopolamine has been studied for its impact on the development of the blow fly Chrysomya megacephala, a species of considerable forensic and medical importance. The presence of the drug in the environment was found to retard the development of these flies, indicating potential implications in forensic studies (Oliveira et al., 2009).

Effectiveness in Renal Colic Treatment

A randomized-controlled non-inferiority trial compared continuous infusion of butylscopolamine with placebo in patients with renal colic. The study concluded that placebo was non-inferior to butylscopolamine for pain relief, challenging its role in the treatment of renal colic (Weltings et al., 2020).

properties

CAS RN

7182-53-8

Product Name

Butylscopolamine

Molecular Formula

C21H30NO4+

Molecular Weight

360.5 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1

InChI Key

YBCNXCRZPWQOBR-MWGADRMYSA-N

Isomeric SMILES

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C

SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Other CAS RN

7182-53-8

solubility

In water, 908 mg/L at 25 °C (est)

synonyms

Bromide, Butylscopolammonium
Bromide, N-Butylscopolammonium
Buscapine
Buscolysin
Buscopan
Butylscopolamine
Butylscopolammonium Bromide
Hyoscinbutylbromide
Hyoscine N Butylbromide
Hyoscine N-Butylbromide
N Butylscopolammonium Bromide
N-Butylbromide, Hyoscine
N-Butylscopolammonium Bromide
Scopolaminebutylbromide
Scopolan

vapor_pressure

9.53X10-16 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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